6-cyclopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
- This compound belongs to the class of isoxazolo[5,4-b]pyridines, which exhibit interesting biological properties.
- Its chemical structure consists of a pyridine ring fused with an isoxazole ring, along with a cyclopropyl and a tetrahydrofuran moiety.
- The compound’s systematic name reflects its substituents and ring fusion pattern.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions.
- One common method is the Huisgen 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide.
- Industrial production methods may vary, but efficient routes typically involve multistep syntheses.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the cyclopropyl or furanyl group.
Reduction: Reduction of the isoxazole ring or the furanyl group is feasible.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen.
Common Reagents: For oxidation, consider reagents like mCPBA or DMSO. For reduction, hydrogenation catalysts (e.g., Pd/C) are useful.
Major Products: Oxidation yields carboxylic acid derivatives, while reduction leads to amine derivatives.
Scientific Research Applications
Medicine: Investigated for potential drug development due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study biological pathways.
Industry: May find applications in agrochemicals or materials science.
Mechanism of Action
- The compound likely interacts with specific protein targets or enzymes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other isoxazolo[5,4-b]pyridines, such as 1H-pyrazolo[3,4-b]pyridines, exhibit similar ring systems.
Uniqueness: The specific combination of substituents (cyclopropyl, tetrahydrofuran) sets it apart.
Remember that this compound’s applications and mechanisms are still actively researched, so new findings may emerge
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-9-14-12(15(20)17-8-11-3-2-6-21-11)7-13(10-4-5-10)18-16(14)22-19-9/h7,10-11H,2-6,8H2,1H3,(H,17,20) |
InChI Key |
IKSKCNYWRYYIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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